Synthesis Efficiency vs. Methoxyimino Analogs
In a patented industrial process for preparing EHATA (CAS 64485-82-1), the reaction of a 4-halo-2-hydroxyiminoacetoacetic acid ester with thiourea proceeds to give the target syn-isomer without isolation of intermediates. This one-pot protocol achieves an isolated yield of 80.1% with an HPLC purity of 98.7%, melting point 185–188°C [1]. In contrast, a representative synthesis of the corresponding methoxyimino analog (ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate) via a comparable thiourea cyclization on a methylated oxime precursor is reported with an isolated yield of 71% under optimized conditions .
| Evidence Dimension | Synthetic Yield (Isolated, % theoretical) |
|---|---|
| Target Compound Data | 80.1% (HPLC purity 98.7%) |
| Comparator Or Baseline | Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (methoxyimino analog) |
| Quantified Difference | +9.1 percentage points (absolute yield advantage) |
| Conditions | Thiourea cyclization of 4-halo-2-oximinoacetoacetate; industrial scale (17.2 kg batch); one-pot process [1] vs. lab-scale optimized protocol |
Why This Matters
Higher isolated yield with fewer unit operations reduces Process Mass Intensity (PMI) and Cost of Goods (CoG), directly impacting procurement economics for large-scale API manufacturing.
- [1] Tokuyama KK. Method for preparation of EHATA. US Patent US2007/0161805A1, 2007. View Source
